molecular formula C14H15FO2 B1466447 2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 1482714-93-1

2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1466447
CAS No.: 1482714-93-1
M. Wt: 234.27 g/mol
InChI Key: FIISWXQEHKQDGD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C14H15FO2 and its molecular weight is 234.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-fluorophenyl)spiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO2/c15-11-4-2-10(3-5-11)14(12(16)17)8-13(9-14)6-1-7-13/h2-5H,1,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIISWXQEHKQDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. Its molecular formula is C14H15FO2C_{14}H_{15}FO_{2} with a molecular weight of 234.27 g/mol, making it suitable for various research applications, particularly in the development of new therapeutic agents.

Structural Characteristics

The compound features a spirocyclic structure, which allows it to mimic the phenyl ring commonly found in many bioactive molecules. This structural similarity can enhance its interaction with biological targets while potentially improving pharmacokinetic properties such as solubility and metabolic stability.

Biological Activity

Research indicates that the incorporation of the spiro[3.3]heptane core into drug structures can lead to promising biological activities. For instance, studies have shown that substituting the phenyl ring in established drugs with this spiro compound can maintain or even enhance their biological efficacy.

Case Studies and Findings

  • Anticancer Activity :
    • In a study involving the replacement of the phenyl ring in Vorinostat (an FDA-approved anticancer drug) with the spiro[3.3]heptane structure, analogs demonstrated high activity against human hepatocellular carcinoma cells (HepG2). The analogs exhibited significant apoptotic effects, indicating potential as effective anticancer agents .
  • Hedgehog Signaling Pathway Inhibition :
    • Another study evaluated the impact of spiro[3.3]heptane derivatives on the Hedgehog signaling pathway, crucial in various cancers. The saturated analogs showed micromolar inhibition levels (IC50 values ranging from 0.24-0.48 µM), suggesting that these compounds could serve as effective modulators of this pathway .
  • Physicochemical Properties :
    • The replacement of phenyl rings with spiro[3.3]heptane resulted in decreased lipophilicity (clogP values decreased by 0.8 units), which may influence absorption and distribution characteristics in vivo . However, this modification did not significantly affect water solubility, remaining below 1 µM, which is critical for bioavailability considerations .

Data Table: Summary of Biological Activities

CompoundTargetIC50 (µM)Mechanism of ActionReference
Vorinostat Analog (±)-77HepG2 Cells0.24Induces apoptosis
Vorinostat Analog (±)-78HepG2 Cells0.48Induces apoptosis
Spiro[3.3]heptane DerivativeHedgehog Pathway0.24-0.48Inhibition of signaling pathway

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.